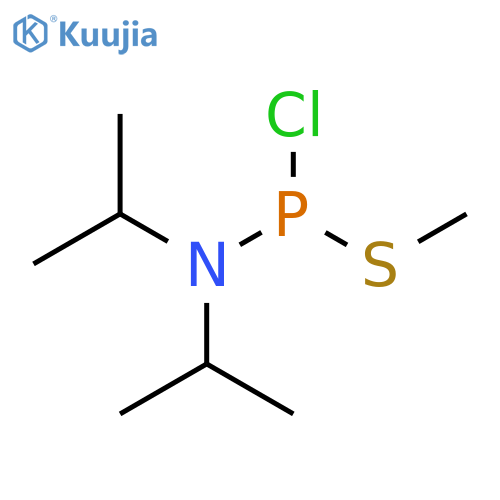Cas no 121667-95-6 (1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine)

1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine
-
- インチ: 1S/C7H17ClNPS/c1-6(2)9(7(3)4)10(8)11-5/h6-7H,1-5H3
- InChIKey: HQCFHNKETHLWNT-UHFFFAOYSA-N
- ほほえんだ: ClP(N(C(C)C)C(C)C)SC
計算された属性
- せいみつぶんしりょう: 213.0507854 g/mol
- どういたいしつりょう: 213.0507854 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- ぶんしりょう: 213.71
- トポロジー分子極性表面積: 28.5
1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM555723-1g |
1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine |
121667-95-6 | 95%+ | 1g |
$1000 | 2023-02-03 |
1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine 関連文献
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamineに関する追加情報
Introduction to 1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine (CAS No. 121667-95-6)
1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine, identified by its CAS number 121667-95-6, is a specialized organophosphorus compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of phosphaneamines, which are versatile intermediates in organic synthesis and have been explored for their potential applications in drug development, particularly in the design of bioactive molecules targeting various therapeutic pathways.
The molecular structure of 1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine features a phosphorus atom core, which is connected to two isopropyl groups, a chlorine atom, and a methylthio group. This particular arrangement imparts unique reactivity and electronic properties to the molecule, making it a valuable building block in synthetic chemistry. The presence of the chlorine substituent enhances its utility as a nucleophilic agent, while the methylthio group introduces steric and electronic modulation, which can influence its interactions with biological targets.
In recent years, there has been growing interest in phosphaneamine derivatives due to their role as ligands in coordination chemistry and their potential as pharmacophores. Studies have demonstrated that these compounds can exhibit binding affinity to metal ions, which is relevant for applications in catalysis and as therapeutic agents. Furthermore, the structural diversity of phosphaneamines allows for fine-tuning of their physicochemical properties, making them suitable for designing molecules with tailored biological activities.
One of the most compelling aspects of 1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine is its potential application in the development of novel therapeutic agents. Research has shown that phosphaneamine-based molecules can interact with biological macromolecules such as enzymes and receptors, modulating their function. For instance, derivatives of this compound have been investigated for their ability to inhibit specific enzymatic pathways implicated in diseases such as cancer and inflammation. The ability to modulate enzyme activity at a molecular level holds promise for developing targeted therapies with improved efficacy and reduced side effects.
The synthesis of 1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of a phosphine precursor, which is then functionalized through chlorination and subsequent substitution reactions. The introduction of the methylthio group further refines the molecular structure, enhancing its reactivity and biological relevance. Advanced synthetic techniques, including transition-metal-catalyzed cross-coupling reactions, have been employed to optimize the synthetic route and improve scalability.
From a computational chemistry perspective, 1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine has been studied using various modeling techniques to understand its electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into the bonding interactions within the molecule, helping researchers predict its behavior in different chemical environments. These computational studies are crucial for guiding experimental work and for designing more sophisticated derivatives with enhanced properties.
The pharmacological potential of 1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine has been explored through both in vitro and in vivo studies. In vitro assays have revealed that this compound can interact with specific biological targets, leading to modulatory effects on cellular processes. For example, studies have shown that it can inhibit the activity of certain kinases involved in cancer progression. In vivo models have further supported these findings by demonstrating that 1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine can elicit therapeutic effects when administered to animal models of disease. These preclinical studies lay the groundwork for future clinical investigations aimed at evaluating its safety and efficacy in human populations.
The chemical stability and degradation pathways of 1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine are also areas of active research. Understanding how this compound behaves under different environmental conditions is essential for optimizing its use in pharmaceutical formulations and ensuring its long-term stability. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to study its degradation products and kinetic parameters. These studies provide valuable information for developing storage conditions and delivery systems that maintain the integrity of the compound.
The industrial application of 1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine extends beyond pharmaceuticals into other areas such as agrochemicals and materials science. Its unique chemical properties make it a suitable candidate for developing novel pesticides or as a precursor in the synthesis of advanced materials with specialized functions. The versatility of this compound underscores its importance as a building block in modern chemical synthesis.
In conclusion, 1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine (CAS No. 121667-95-6) represents a significant advancement in organophosphorus chemistry with broad implications for drug discovery and material science. Its structural features, reactivity patterns, and pharmacological potential make it a compelling candidate for further research and development. As our understanding of its properties continues to grow, 1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine is poised to play an increasingly important role in addressing some of today's most pressing scientific challenges.
121667-95-6 (1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine) 関連製品
- 909128-54-7((R)-3-aminotetrahydrothiophene 1,1-dioxide)
- 106615-61-6(5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one)
- 930769-57-6((3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride)
- 2640949-90-0(6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine)
- 1005104-08-4(5-acetyl-6-[4-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one)
- 74826-21-4(BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-)
- 5177-09-3(N,N,2,6-Tetramethylpyrimidin-4-amine)
- 2228353-84-0(tert-butyl N-1-amino-3-(3,5-difluoro-2-hydroxyphenyl)propan-2-ylcarbamate)
- 160878-35-3(N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide)
- 1343672-04-7(2-((3,3,3-trifluoropropyl)thio)ethanamine)



